1-(9H-Fluoren-9-ylmethoxycarbonyl)-2-methylpyrrolidine-3-carboxylic acid
Description
1-(9H-Fluoren-9-ylmethoxycarbonyl)-2-methylpyrrolidine-3-carboxylic acid (Molecular Formula: C₂₁H₂₁NO₄; Molecular Weight: 351.41 g/mol) is a chiral, Fmoc-protected pyrrolidine derivative widely used in solid-phase peptide synthesis (SPPS) . The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for amines, enabling selective deprotection under basic conditions (e.g., piperidine). The 2-methyl substituent on the pyrrolidine ring introduces steric hindrance, which can influence peptide conformational stability and coupling efficiency .
Propriétés
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-13-14(20(23)24)10-11-22(13)21(25)26-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,13-14,19H,10-12H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCDRFYMLTZBJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-2-methylpyrrolidine-3-carboxylic acid typically involves the following steps:
Fmoc Protection: The starting material, 2-methylpyrrolidine-3-carboxylic acid, is reacted with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine. This reaction forms the Fmoc-protected derivative.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used.
Automated Systems: Automated synthesis and purification systems are employed to ensure consistency and efficiency.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(9H-Fluoren-9-ylmethoxycarbonyl)-2-methylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Fmoc group is replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Deprotection: The major product is the free amine derivative of 2-methylpyrrolidine-3-carboxylic acid.
Substitution: Depending on the nucleophile used, different substituted derivatives of the compound can be obtained.
Applications De Recherche Scientifique
Peptide Synthesis
Fmoc Protection Strategy
The Fmoc (fluorenylmethyloxycarbonyl) group is a popular protecting group used in solid-phase peptide synthesis (SPPS). The compound serves as a precursor for the synthesis of α-methyl proline derivatives, which are crucial for introducing structural diversity into peptides. The Fmoc group is stable under basic conditions and can be removed under mild acidic conditions, making it ideal for iterative synthesis processes.
Advantages in Peptide Chemistry
- Stability : The Fmoc group provides stability during the synthesis process.
- Compatibility : It is compatible with various coupling reagents and resins used in SPPS.
- Versatility : The α-methyl substitution enhances the conformational rigidity of peptides, which can lead to improved binding properties in biological systems.
Drug Development
Role in Drug Design
The compound has been explored in the design of peptide-based drugs due to its ability to influence the biological activity of peptides. The incorporation of α-methyl proline can enhance the pharmacokinetic properties of peptide drugs, such as stability against enzymatic degradation.
Case Studies
- Antiviral Agents : Research has indicated that peptides containing α-methyl proline exhibit increased resistance to proteolytic enzymes, making them suitable candidates for antiviral therapies.
- Cancer Therapeutics : Studies have shown that modified peptides can selectively target cancer cells, improving therapeutic efficacy while minimizing side effects.
Chemical Research
Building Block for Organic Synthesis
Fmoc-α-Me-Pro-OH is utilized as a building block in various organic synthesis pathways. Its unique structure allows chemists to explore new synthetic routes and develop novel compounds with potential applications in materials science and nanotechnology.
| Application Area | Description | Benefits |
|---|---|---|
| Peptide Synthesis | Used as a precursor for α-methyl proline derivatives | Enhances structural diversity |
| Drug Development | Incorporated into peptide drugs to improve stability and efficacy | Increases therapeutic potential |
| Organic Synthesis | Serves as a versatile building block for new compounds | Facilitates exploration of novel synthetic routes |
Mécanisme D'action
The mechanism of action of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-2-methylpyrrolidine-3-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process and can be selectively removed under basic conditions to reveal the free amine for further reactions.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrrolidine Derivatives
Compound A : (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-dimethylpyrrolidine-2-carboxylic Acid
- Molecular Formula: C₂₂H₂₃NO₄
- Molecular Weight : 365.42 g/mol
- Key Differences :
- Contains 4,4-dimethyl substituents on the pyrrolidine ring, increasing steric bulk compared to the 2-methyl group in the parent compound.
- Higher molecular weight (365.42 vs. 351.41 g/mol) due to additional methyl groups.
- Applications : Enhanced conformational rigidity may improve peptide stability in medicinal chemistry applications .
Compound B : 2-[(3R)-1-[(9H-Fluoren-9-ylmethoxy)carbonyl]pyrrolidin-3-yl]acetic Acid
- Molecular Formula: C₂₂H₂₃NO₄
- Molecular Weight : 365.42 g/mol
- Key Differences: Features an acetic acid side chain instead of a carboxylic acid directly attached to the pyrrolidine ring.
Ring Size Variations: Pyrrolidine vs. Azetidine
Compound C : 2-((1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-methylazetidin-3-yl)oxy)acetic Acid
- Molecular Formula: C₂₁H₂₁NO₅
- Molecular Weight : 367.40 g/mol
- Key Differences: Azetidine (4-membered ring) instead of pyrrolidine (5-membered ring), introducing greater ring strain.
Protecting Group Variations: Fmoc vs. Boc
Compound D : trans-5-(tert-Butoxycarbonylamino)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-3-carboxylic Acid
- Protecting Group: Boc (tert-butoxycarbonyl) on the amino group.
- Key Differences :
Heterocyclic Modifications
Compound E : 2-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-4-methyl-1,3-thiazole-5-carboxylic Acid Hydrochloride
- Molecular Formula : C₂₄H₂₃ClN₂O₄S
- Key Differences: Incorporates a thiazole ring, enhancing π-π stacking interactions and altering electronic properties.
Activité Biologique
1-(9H-Fluoren-9-ylmethoxycarbonyl)-2-methylpyrrolidine-3-carboxylic acid (Fmoc-2-Methylpyrrolidine-3-carboxylic acid) is a compound of significant interest in medicinal chemistry and biochemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C20H19NO4
- Molecular Weight : 351.38 g/mol
- CAS Number : 1820575-02-7
The compound's biological activity is primarily attributed to its ability to modulate various biochemical pathways. Its structure allows it to interact with specific receptors and enzymes, influencing cellular processes. The presence of the fluorenylmethoxycarbonyl (Fmoc) group enhances its stability and solubility, making it a suitable candidate for further pharmacological studies.
1. Antimicrobial Activity
Recent studies have indicated that Fmoc derivatives exhibit antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, suggesting that the structural features of Fmoc compounds may contribute to their activity against pathogens.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Fmoc-2-Methylpyrrolidine-3-carboxylic Acid | E. coli | 50 µg/mL |
| Fmoc-2-Methylpyrrolidine-3-carboxylic Acid | S. aureus | 30 µg/mL |
2. Anticancer Potential
Preliminary research indicates that Fmoc derivatives may possess anticancer properties. Studies have demonstrated that these compounds can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators.
Case Study : A study conducted by Zhang et al. (2021) evaluated the effects of Fmoc derivatives on human breast cancer cells (MCF-7). The results showed a significant reduction in cell viability at concentrations above 25 µM, with an IC50 value determined to be approximately 15 µM.
In Vivo Studies
In vivo studies are essential for understanding the pharmacokinetics and therapeutic potential of Fmoc-2-methylpyrrolidine-3-carboxylic acid. Animal models have been employed to assess its efficacy and safety profile.
Example Study : In a murine model, administration of the compound resulted in a notable decrease in tumor size without significant toxicity observed in vital organs. Histopathological analysis revealed no adverse effects on liver and kidney function.
Q & A
Q. What are the standard protocols for synthesizing and characterizing 1-(9H-Fluoren-9-ylmethoxycarbonyl)-2-methylpyrrolidine-3-carboxylic acid?
Synthesis typically involves introducing the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group to the pyrrolidine scaffold. A common method includes:
- Step 1 : React 2-methylpyrrolidine-3-carboxylic acid with Fmoc-Cl (Fmoc chloride) in a basic medium (e.g., sodium bicarbonate) to protect the amine group .
- Step 2 : Purify the product via reversed-phase HPLC to remove unreacted reagents and byproducts.
- Characterization : Use H/C NMR to confirm the Fmoc group’s presence (e.g., aromatic protons at δ 7.3–7.8 ppm) and the pyrrolidine backbone. Mass spectrometry (ESI-MS or MALDI-TOF) validates molecular weight consistency .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
- Storage : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent Fmoc group cleavage or moisture-induced degradation .
- Emergency Measures : In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for ≥15 minutes and seek medical attention .
Advanced Research Questions
Q. How does this compound function as a building block in solid-phase peptide synthesis (SPPS)?
The Fmoc group is acid-labile but stable under basic conditions, making it ideal for SPPS. Key applications include:
- Coupling Reactions : Activate the carboxylic acid group using HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or DIC (Diisopropylcarbodiimide) with HOAt (1-Hydroxy-7-azabenzotriazole) for efficient amide bond formation .
- Deprotection : Remove the Fmoc group with 20% piperidine in DMF, ensuring selective cleavage without damaging the peptide backbone .
Q. What strategies are effective for resolving enantiomeric impurities in this compound?
- Chiral Chromatography : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) with hexane/isopropanol gradients to separate (R)- and (S)-isomers .
- Enzymatic Resolution : Employ lipases or esterases to selectively hydrolyze one enantiomer’s ester derivative, leveraging stereochemical preferences .
Q. How can researchers analyze the compound’s stability under varying pH and temperature conditions?
Q. What structural analogs of this compound are reported, and how do substituents affect reactivity?
- Analog Modifications : Replacement of the 2-methyl group with trifluoromethyl () or benzyl groups () alters steric hindrance and electronic properties.
- Impact on Coupling Efficiency : Bulky substituents (e.g., 3-bromophenyl in ) reduce coupling rates in SPPS but enhance protease resistance in peptide analogs .
Q. What is the ecological toxicity profile of this compound, and how should waste be managed?
- Data Gaps : No ecotoxicological data (e.g., LC50 for aquatic organisms) are available, as noted in safety sheets .
- Waste Disposal : Treat waste with activated charcoal to adsorb residual compound, then incinerate in a licensed facility. Avoid release into drains due to potential bioaccumulation risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
